2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

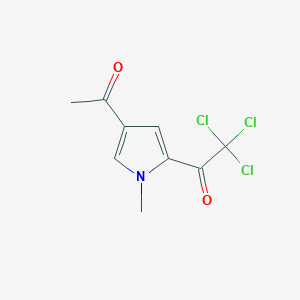

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a chemical compound with the CAS Number: 856072-23-6 . It has a molecular weight of 204.27 . The IUPAC name for this compound is 2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is 1S/C13H16O2/c1-8-7-10-5-3-4-6-11 (10)12 (9 (8)2)13 (14)15/h7H,3-6H2,1-2H3, (H,14,15) . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique

Synthesis Approaches

Concise Synthesis Techniques : Research has outlined methods for synthesizing analogs of "2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" with potential biological activity. For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, showcasing the adaptability of such compounds in chemical synthesis (Göksu et al., 2003).

Alternative Synthesis Routes : Alternative synthesis pathways for dopaminergic drugs starting from related carboxylic acids demonstrate the chemical versatility of tetrahydronaphthalene derivatives (Göksu et al., 2006).

Molecular Interaction Studies

- Probing Nucleophile-Electrophile Interactions : Structural studies of 1,8-disubstituted naphthalenes, including derivatives similar to "2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid", offer insights into nucleophile-electrophile interactions. These studies highlight the distortion patterns indicative of incipient nucleophilic addition to a carbonyl group, underscoring the importance of structural analysis in understanding molecular reactivity (Schweizer et al., 1978).

Host-Guest Complex Formation

- Design and Synthesis of Host-Guest Complexes : Investigations into host-guest complexes through non-covalent bonds reveal the capacity of certain naphthalene derivatives to form stable structures with guest molecules. This work emphasizes the potential of such compounds in creating molecularly tailored materials (Pedireddi et al., 1998).

Chemical Reactivity and Stability

- Reactivity and Stability Studies : Research into the reactivity and stability of organic cations derived from naphthalene showcases fundamental phenomena such as hydrogen bonding and acid-base equilibrium. These studies expand our understanding of the chemical behavior of naphthalene derivatives under various conditions (Ozeryanskii & Pozharskii, 2013).

Propriétés

IUPAC Name |

2,3-dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h7H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMYDMEPZEMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C(=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)

![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)